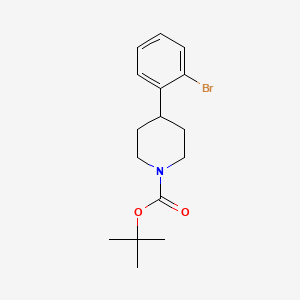

1-Boc-4-(2-bromophenyl)piperidine

Vue d'ensemble

Description

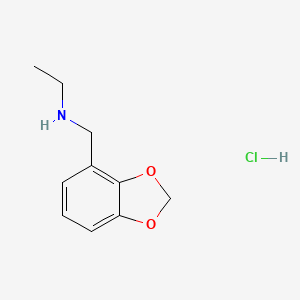

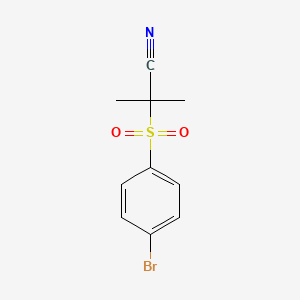

1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that has been used in the synthesis of various pharmaceuticals . It is an N-protected derivative of 4-anilinopiperidine .

Synthesis Analysis

This compound can be synthesized through several methods. It is a precursor in the preparation of a variety of different protein agonists or antagonists . It is also used in the illicit manufacture of fentanyl and its analogues . A specific method for its synthesis involves the use of N-Boc-4-piperidines hydrazine crude product, 2-chloro mdas, boron trifluoride diethyl etherate, and toluene .Molecular Structure Analysis

The molecular formula of 1-Boc-4-(2-bromophenyl)piperidine is C16H22BrNO2 . Its molecular weight is 340.26 g/mol .Chemical Reactions Analysis

1-Boc-4-(2-bromophenyl)piperidine is a precursor in the synthesis of various pharmaceuticals . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(2-bromophenyl)piperidine include a molecular weight of 340.26 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

1-Boc-4-(2-bromophenyl)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The bromophenyl group in particular allows for further functionalization, leading to the development of new medicinal molecules.

Development of Central Nervous System Drugs

This compound plays a significant role in the development of drugs targeting the central nervous system (CNS). Piperidine derivatives are known for their CNS activity, and the introduction of the 2-bromophenyl group can lead to compounds with potential as antidepressants, antipsychotics, or neuroprotective agents .

Creation of Anti-Cancer Agents

The brominated phenyl ring of 1-Boc-4-(2-bromophenyl)piperidine is a crucial moiety in the design of anti-cancer agents. It can be used to synthesize compounds that interact with specific proteins overexpressed in cancer cells, thereby inhibiting their growth and proliferation .

Designing Opioid Receptor Modulators

Due to its structural features, 1-Boc-4-(2-bromophenyl)piperidine can be utilized to create opioid receptor modulators. These modulators have the potential to provide pain relief with reduced risk of addiction, addressing a critical need in pain management .

Research on Drug Abuse and Illicit Drug Synthesis

Interestingly, derivatives of piperidine, including those related to 1-Boc-4-(2-bromophenyl)piperidine , have been identified in the synthesis routes of illicit drugs such as fentanyl. Research into these pathways can help in the development of strategies to combat drug abuse and the opioid crisis .

Advancements in Alkaloid Synthesis

Alkaloids, many of which have pharmacological effects, often contain a piperidine ring1-Boc-4-(2-bromophenyl)piperidine serves as a starting point for the synthesis of complex alkaloids, contributing to the discovery of new natural product-based drugs .

Chemical Biology and Proteomics

In chemical biology, 1-Boc-4-(2-bromophenyl)piperidine can be used to modify peptides and proteins, aiding in the study of protein function and interaction. This has implications for understanding diseases at the molecular level and developing targeted therapies .

Material Science Applications

Beyond its pharmaceutical applications, 1-Boc-4-(2-bromophenyl)piperidine may also find use in material science. Its ability to undergo various chemical reactions can lead to the creation of novel materials with specific properties for industrial applications .

Safety and Hazards

1-Boc-4-(2-bromophenyl)piperidine is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this chemical .

Mécanisme D'action

Target of Action

1-Boc-4-(2-bromophenyl)piperidine is a research chemical It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .

Mode of Action

It is known to be an intermediate in the manufacture of fentanyl and related derivatives . These compounds typically work by binding to and activating opioid receptors in the brain, which are involved in the perception of pain.

Biochemical Pathways

As an intermediate in the synthesis of fentanyl and related compounds, it may indirectly influence the opioidergic system, which includes pathways involving endorphins and enkephalins .

Result of Action

Compounds synthesized using this chemical as an intermediate, such as fentanyl, can have potent analgesic effects due to their action on the opioidergic system .

Propriétés

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFQBYMFQBMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(2-bromophenyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)